

# Application Notes and Protocols: Hsd17B13-IN-70 in Combination with Other NASH Drugs

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## Compound of Interest

Compound Name: Hsd17B13-IN-70

Cat. No.: B12367217

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## Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving multiple parallel pathways, suggests that combination therapy will likely be the most effective treatment strategy.

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for NASH. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.<sup>[1]</sup> Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and a lower risk of developing advanced liver fibrosis and hepatocellular carcinoma.<sup>[2]</sup> <sup>[3]</sup> Conversely, increased expression of HSD17B13 is observed in the livers of patients with NAFLD.<sup>[4]</sup> Inhibition of HSD17B13 is therefore a compelling therapeutic strategy.

**Hsd17B13-IN-70** is a novel, potent, and selective small molecule inhibitor of HSD17B13. Preclinical studies are underway to evaluate its efficacy and safety, both as a monotherapy and in combination with other agents targeting complementary pathways in NASH. This document provides an overview of the rationale for combination therapy, preclinical data for HSD17B13 inhibition, and detailed protocols for in vitro and in vivo evaluation of **Hsd17B13-IN-70** in combination with other NASH drug candidates.

## Rationale for Combination Therapy

The multifaceted nature of NASH pathogenesis provides a strong rationale for combination therapies.[5] Targeting multiple disease drivers simultaneously may lead to synergistic or additive efficacy, potentially resulting in improved histological outcomes and a higher proportion of patient responders. Potential combination partners for an HSD17B13 inhibitor like **Hsd17B13-IN-70** include drugs that target metabolic dysregulation, inflammation, and fibrosis through distinct mechanisms of action.

Key therapeutic targets for combination with HSD17B13 inhibition include:

- **Farnesoid X Receptor (FXR) Agonists:** FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and fibrosis.[6] A dual modulator of FXR and HSD17B13 has recently been described, highlighting the potential synergy of targeting these two pathways.[7]
- **Acetyl-CoA Carboxylase (ACC) Inhibitors:** ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. Inhibiting ACC can reduce hepatic steatosis.[8]
- **Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists:** GLP-1 receptor agonists are approved for the treatment of type 2 diabetes and obesity and have shown beneficial effects on liver fat and inflammation in NASH patients.[9][10]

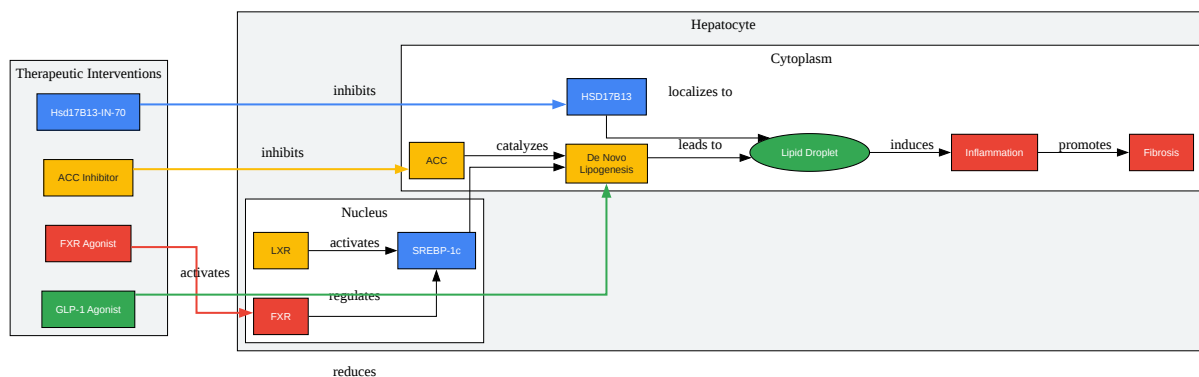
## Preclinical Data Summary for HSD17B13 Inhibition

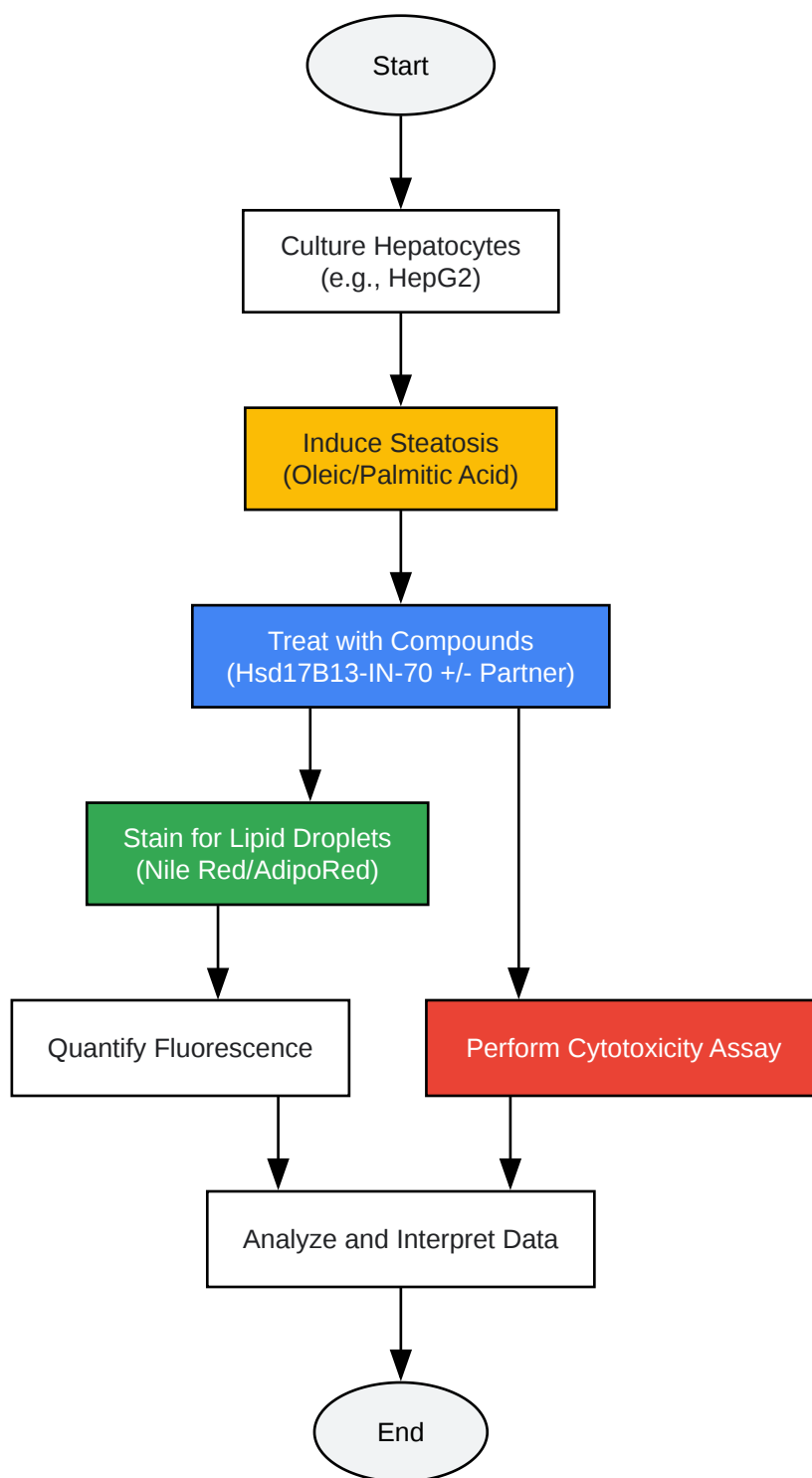
While specific data for **Hsd17B13-IN-70** is emerging, studies on other HSD17B13 inhibitors provide a strong foundation for its development. Preclinical studies have demonstrated that pharmacological inhibition or genetic knockdown of HSD17B13 is hepatoprotective in mouse models of liver injury.[11]

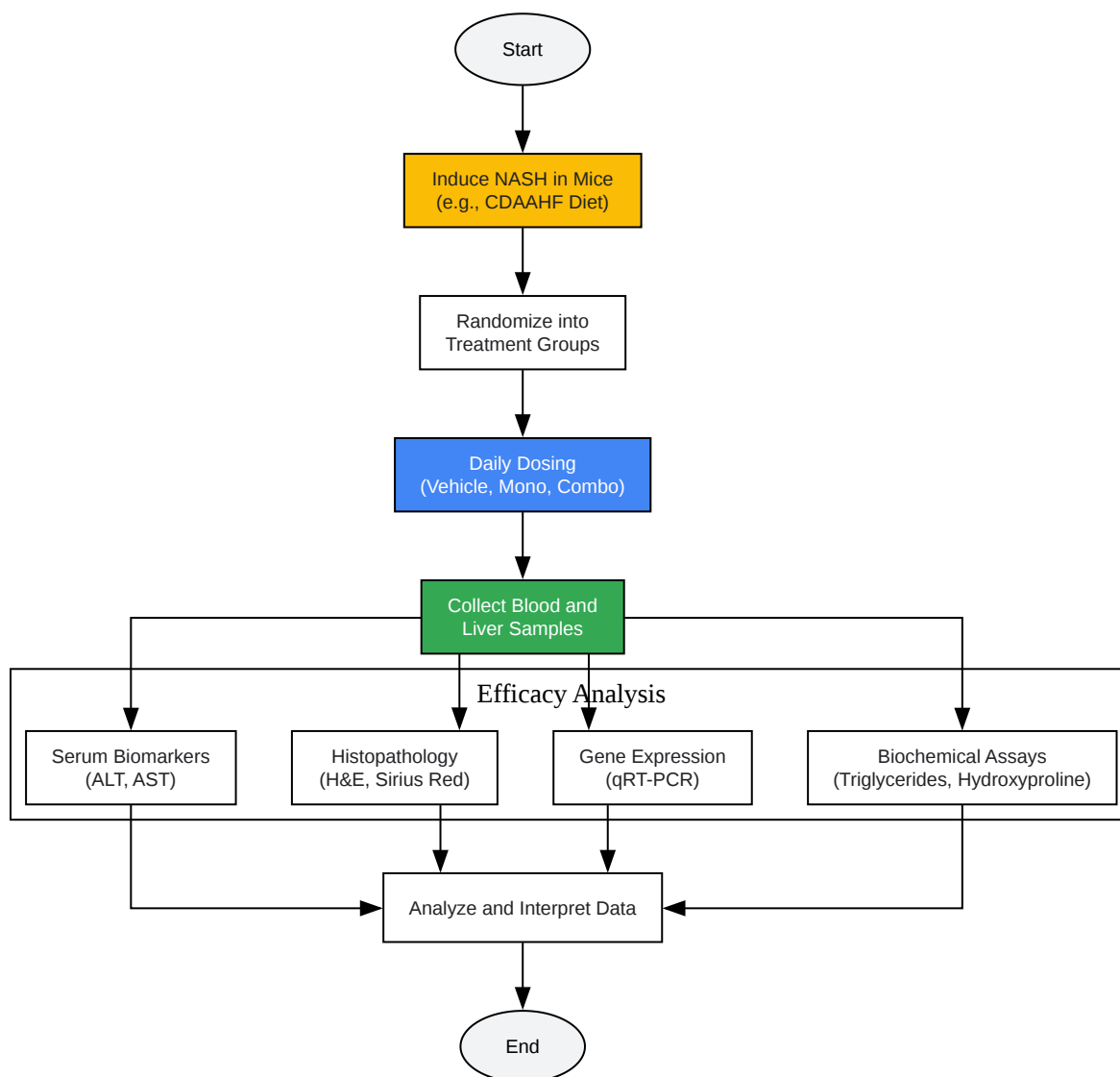
Inhibitor/Modality	Model	Key Findings	Reference
EP-036332 (prodrug EP-037429)	Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) mouse model	Decreased markers of inflammation, injury, and fibrosis.	<a href="#">[11]</a>
Hsd17b13 Knockdown (AAV-shRNA)	Choline-deficient, high-fat diet (CDAHFD) mouse model	Protection against liver fibrosis.	<a href="#">[12]</a>
BI-3231	In vitro enzymatic and cellular assays	Potent and selective inhibitor of human and mouse HSD17B13.	<a href="#">[13]</a>

## Signaling Pathways

The following diagram illustrates the central role of HSD17B13 in hepatic lipid metabolism and the rationale for combining its inhibition with other NASH therapeutic agents.







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- To cite this document: BenchChem. [Application Notes and Protocols: Hsd17B13-IN-70 in Combination with Other NASH Drugs]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12367217#hsd17b13-in-70-in-combination-with-other-nash-drugs>]

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